Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
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Overview
Description
{4-[(4-BENZOYLPIPERAZINO)METHYL]-5-HYDROXY-1-BENZOFURAN-3-YL}(2-FURYL)METHANONE is a complex organic compound with a unique structure that combines benzofuran, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BENZOYLPIPERAZINO)METHYL]-5-HYDROXY-1-BENZOFURAN-3-YL}(2-FURYL)METHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position of the benzofuran ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran core.
Formation of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-BENZOYLPIPERAZINO)METHYL]-5-HYDROXY-1-BENZOFURAN-3-YL}(2-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
{4-[(4-BENZOYLPIPERAZINO)METHYL]-5-HYDROXY-1-BENZOFURAN-3-YL}(2-FURYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of {4-[(4-BENZOYLPIPERAZINO)METHYL]-5-HYDROXY-1-BENZOFURAN-3-YL}(2-FURYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-BENZOYLPIPERAZINO)METHYL]PHENYL}(4-HYDROXY-1-PIPERIDINYL)METHANONE
- 4-BENZOYLPIPERIDINO(4-TERT-BUTYL)PHENYL METHANONE
Uniqueness
{4-[(4-BENZOYLPIPERAZINO)METHYL]-5-HYDROXY-1-BENZOFURAN-3-YL}(2-FURYL)METHANONE is unique due to its combination of benzofuran, piperazine, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H22N2O5/c28-20-8-9-21-23(19(16-32-21)24(29)22-7-4-14-31-22)18(20)15-26-10-12-27(13-11-26)25(30)17-5-2-1-3-6-17/h1-9,14,16,28H,10-13,15H2 |
InChI Key |
SRPRKSIARFRQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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